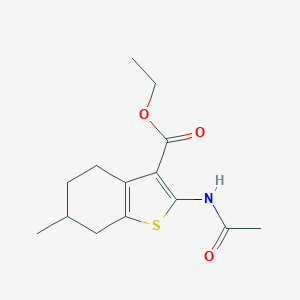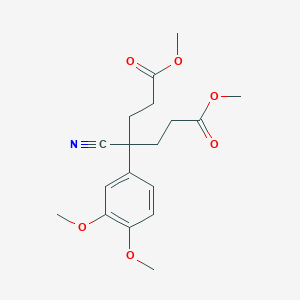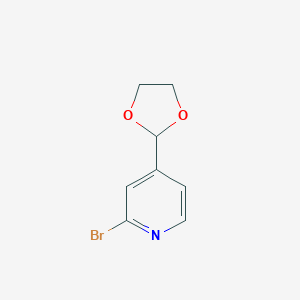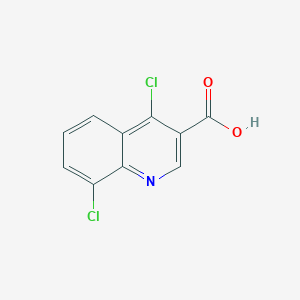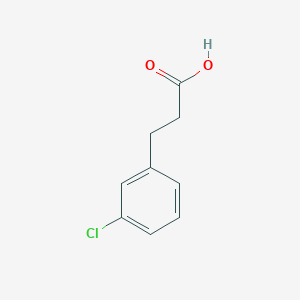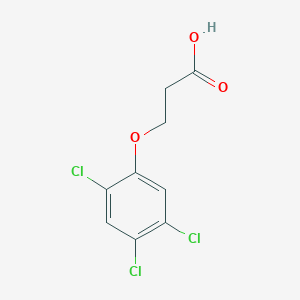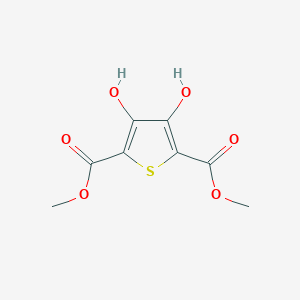
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
説明
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H8O6S and a molecular weight of 232.21 . It is a solid substance and is used as a reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
Molecular Structure Analysis
The InChI code for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 . The SMILES representation is COC(=C1C(=O)C(=O)C(=C(O)OC)S1)O . Physical And Chemical Properties Analysis
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a solid substance . It has a predicted boiling point of 378.6±37.0 °C and a predicted density of 1.532±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用
- Field : Organic Chemistry
- Application : Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used as a reactant for Curtius-like rearrangement reactions .
- Method : The specific methods and procedures for these reactions are not provided in the source .
- Results : The outcome of these reactions is the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
- Field : Polymer Chemistry
- Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
- Method : The specific methods and procedures for this preparation are not provided in the source .
- Results : The result is the obtainment of electrochromic conducting polymers .
- Field : Material Science
- Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
- Method : The specific methods and procedures for this production are not provided in the source .
- Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .
Synthesis of 2,5-diamide-substituted five-membered heterocycles
Preparation of alkylenedioxythiophene monomers
Production of highly conductive polymers
- Field : Polymer Chemistry
- Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
- Method : The specific methods and procedures for this preparation are not provided in the source .
- Results : The result is the obtainment of electrochromic conducting polymers .
- Field : Material Science
- Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
- Method : The specific methods and procedures for this production are not provided in the source .
- Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .
Preparation of Alkylenedioxythiophene Monomers
Production of Highly Conductive Polymers
- Field : Polymer Chemistry
- Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
- Method : The specific methods and procedures for this preparation are not provided in the source .
- Results : The result is the obtainment of electrochromic conducting polymers .
- Field : Material Science
- Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
- Method : The specific methods and procedures for this production are not provided in the source .
- Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .
Preparation of Alkylenedioxythiophene Monomers
Production of Highly Conductive Polymers
Safety And Hazards
The safety information for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate indicates that it has hazard statements H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and specific instructions if it gets on skin or in eyes .
特性
IUPAC Name |
dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVINKJCOXPIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325414 | |
| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
CAS RN |
58416-04-9 | |
| Record name | 58416-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



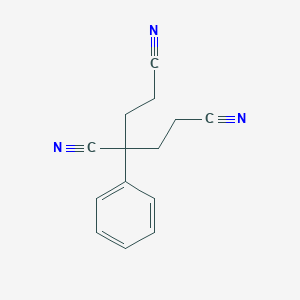
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)


